molecular formula C14H11Cl2N6OP B12788762 Phosphonic diamide, N,N'-bis(4-chloro-2-pyrimidinyl)-P-phenyl CAS No. 6948-50-1

Phosphonic diamide, N,N'-bis(4-chloro-2-pyrimidinyl)-P-phenyl

Cat. No.: B12788762
CAS No.: 6948-50-1
M. Wt: 381.2 g/mol
InChI Key: MDLWLWFSWSEWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl is a chemical compound known for its unique structure and properties It belongs to the class of phosphonic acid compounds and is characterized by the presence of pyrimidinyl and phenyl groups attached to the phosphonic diamide core

Preparation Methods

The synthesis of phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl involves several steps. Typically, the synthetic route includes the reaction of 4-chloro-2-pyrimidinylamine with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms in the pyrimidinyl groups are replaced by other substituents, such as alkyl or aryl groups, using appropriate reagents and conditions.

Scientific Research Applications

Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl has found applications in various scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl can be compared with other similar compounds, such as:

  • N,N’-Bis(4-chloro-2-pyrimidinyl)-P-methylphosphonic diamide
  • N,N’-Bis(4-chloro-2-pyrimidinyl)-P-ethylphosphonic diamide
  • N,N’-Bis(4-chloro-2-pyrimidinyl)-P-propylphosphonic diamide

These compounds share similar structural features but differ in the substituents attached to the phosphonic diamide core

Properties

CAS No.

6948-50-1

Molecular Formula

C14H11Cl2N6OP

Molecular Weight

381.2 g/mol

IUPAC Name

4-chloro-N-[[(4-chloropyrimidin-2-yl)amino]-phenylphosphoryl]pyrimidin-2-amine

InChI

InChI=1S/C14H11Cl2N6OP/c15-11-6-8-17-13(19-11)21-24(23,10-4-2-1-3-5-10)22-14-18-9-7-12(16)20-14/h1-9H,(H2,17,18,19,20,21,22,23)

InChI Key

MDLWLWFSWSEWGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(NC2=NC=CC(=N2)Cl)NC3=NC=CC(=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.